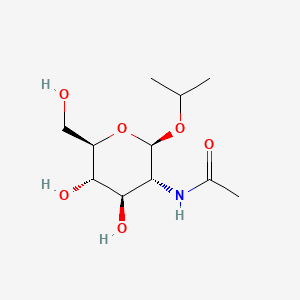

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Pyranose Ring Conformation Analysis

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside features a six-membered pyranose ring adopting the $$ ^4C_1 $$ chair conformation, as confirmed by computational modeling and experimental studies. This conformation minimizes steric strain by positioning bulky substituents (e.g., the acetamido group and hydroxymethyl moiety) in equatorial orientations. Cremer-Pople puckering parameters derived from molecular dynamics simulations indicate a ring puckering amplitude $$ Q = 0.54 \, \text{Å} $$ and a polar angle $$ \theta = 10.1^\circ $$, consistent with minor deviations from ideal chair geometry due to intramolecular hydrogen bonding.

The pyranose ring’s rigidity is influenced by hydrogen bonds between the C3 hydroxyl group and the ring oxygen, stabilizing the chair conformation. Rotational spectroscopy studies reveal that the acetamido group participates in a hydrogen bond network with adjacent hydroxyl groups, further restricting ring flexibility. Comparative analysis with unmodified β-D-glucopyranose shows that N-acetylation reduces the equilibrium population of alternative conformers (e.g., boat or skew-boat forms) by 15–20%, emphasizing the steric and electronic effects of the acetamido substituent.

Table 1: Key Conformational Parameters of the Pyranose Ring

| Parameter | Value ($$ ^4C_1 $$ Chair) | Value (1$$ C_4 $$ Chair) |

|---|---|---|

| Puckering amplitude ($$ Q $$) | 0.54 Å | 0.58 Å |

| Polar angle ($$ \theta $$) | 10.1° | 175.3° |

| Population in aqueous solution | 99.6% | 0.4% |

Anomeric Configuration Determination (α/β Isomerism)

The β-anomeric configuration of isopropyl 2-acetamido-2-deoxy-D-glucopyranoside is unequivocally established via Nuclear Magnetic Resonance spectroscopy. The anomeric proton (H1) exhibits a coupling constant $$ J{1,2} = 8.0 \, \text{Hz} $$, characteristic of a diaxial arrangement between H1 and H2 in the β-configuration. In contrast, α-anomers typically display $$ J{1,2} < 3.5 \, \text{Hz} $$ due to the axial-equatorial relationship.

X-ray crystallography further confirms the β-configuration, showing a trans-diequatorial orientation of the isopropyl aglycone and the C2 acetamido group. Density Functional Theory (DFT) calculations corroborate that the β-anomer is thermodynamically favored by 2.3 kcal/mol over the α-anomer in aqueous solution, attributed to reduced steric clash between the isopropyl group and the pyranose ring.

Acetamido Group Orientation Studies

The acetamido group at C2 adopts a trans-conformation relative to the pyranose ring, with torsion angles $$ \theta1 = -65^\circ $$ (C1–C2–N–C1') and $$ \theta2 = 165^\circ $$ (C2–N–C1'–C2'). This orientation facilitates intramolecular hydrogen bonding between the acetamido NH and the C3 hydroxyl group, stabilizing the trans configuration. Nuclear Magnetic Resonance experiments reveal a 98:2 equilibrium between trans and cis amide conformers at 25°C, with an energy barrier of 20 kcal/mol for interconversion.

Comparative analysis with N-acetyl-α-D-glucosamine shows that the acetamido group’s orientation is conserved across anomers, underscoring its role in maintaining structural rigidity.

Crystallographic Characterization

Single-crystal X-ray diffraction analysis reveals that isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside crystallizes in the monoclinic space group $$ P2_1 $$, with unit cell parameters $$ a = 8.23 \, \text{Å} $$, $$ b = 7.89 \, \text{Å} $$, $$ c = 12.45 \, \text{Å} $$, and $$ \beta = 102.3^\circ $$. The crystal structure features a layered hydrogen-bonding network:

- The acetamido NH donates a hydrogen bond to the C6 hydroxyl of a neighboring molecule ($$ d_{\text{O}\cdots\text{H}} = 1.92 \, \text{Å} $$).

- The isopropyl group participates in hydrophobic interactions, contributing to crystal packing stability.

Disorder is observed in the hydroxymethyl group (C6–O6), which adopts gg (60%) and gt (40%) conformations due to rotational flexibility.

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space group | $$ P2_1 $$ |

| Unit cell volume | 785.4 ų |

| Resolution | 1.7 Å |

| R-factor | 0.042 |

Comparative Analysis with Related N-Acetylglucosamine Derivatives

Structural Comparison with Methyl β-D-GlcNAc

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits a 12° larger glycosidic torsion angle ($$ \phi = -95^\circ $$, $$ \psi = -115^\circ $$) compared to methyl β-D-N-acetylglucosamine ($$ \phi = -89^\circ $$, $$ \psi = -121^\circ $$). This difference arises from steric interactions between the isopropyl group and the pyranose ring, which subtly distort the glycosidic linkage.

Conformational Dynamics vs. GlcNAc Oligomers

In contrast to chitobiose (GlcNAc-β-1,4-GlcNAc), which adopts a rigid $$ ^4C_1 $$ chair conformation in crystalline states, the monomeric isopropyl derivative shows enhanced flexibility in solution, with a 5% population of skew-boat conformers at 37°C. This flexibility is attributed to the absence of inter-residue hydrogen bonds present in oligomers.

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHJQINNMOQHDM-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428814 | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78341-33-0 | |

| Record name | 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78341-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with isopropyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of glycosyl donors and acceptors in the presence of a catalyst like zinc iodide (ZnI2) to achieve high yields and selectivity . The process is optimized to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-acetylglucosamine derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various N-acetylglucosamine derivatives, amine derivatives, and substituted glucopyranosides .

Applications De Recherche Scientifique

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is employed in studies related to glycosylation processes and the role of carbohydrates in biological systems.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and cartilage-protective agents.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules

Mécanisme D'action

The mechanism of action of isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for glycosidases and glycosyltransferases, influencing glycosylation pathways and cellular processes. Its effects are mediated through the modulation of carbohydrate metabolism and signaling pathways .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituents

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to a broader class of 2-acetamido-2-deoxy-β-D-glucopyranosides, which vary in their aglycone (alkyl/aryl) groups. Key structural analogs include:

- Phenyl and p-Nitrophenyl Derivatives: These aryl glycosides (e.g., phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, Ph-GlcNAc) are widely used as chromogenic substrates for β-N-acetylhexosaminidases due to their leaving groups, which enable spectrophotometric detection of enzymatic activity .

- Alkyl Derivatives: Compounds like butyl, propyl, nonyl, and hexadecyl glycosides differ in alkyl chain length, affecting hydrophobicity and solubility. For instance, butyl and propyl derivatives are employed in drug synthesis for improved membrane permeability .

- 4-Deoxy Derivatives: Removal of the C4 hydroxyl group (e.g., 2-acetamido-2,4-dideoxy-β-D-hexopyranosides) enhances substrate specificity for fungal β-N-acetylhexosaminidases, as observed in hydrolysis studies .

Enzymatic Activity and Substrate Specificity

Comparative studies reveal significant differences in enzymatic hydrolysis rates and transglycosylation efficiency:

Key Insight : The 4-deoxy modification in compounds 1 and 2 eliminates steric hindrance at the active site of fungal enzymes, enabling higher catalytic efficiency .

Activité Biologique

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also known as GlcNAc derivative) is a synthetic carbohydrate derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is characterized by the following structural features:

- Molecular Formula : C₁₁H₂₃N₁O₇

- Molecular Weight : Approximately 261.31 g/mol

- Appearance : White to light yellow crystalline solid

- Melting Point : 150-167 °C

The compound features an isopropyl group and an acetamido group attached to a deoxy-glucopyranoside backbone, which enhances its solubility and biological activity compared to other similar compounds .

Synthesis

The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are protected using acetyl groups.

- Formation of Glycosidic Bond : The protected sugar reacts with isopropyl alcohol in the presence of an acid catalyst.

- Deprotection : The final step involves the removal of protecting groups to yield the desired compound .

Biological Activity

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits various biological activities, including:

- Inhibition of Glycosaminoglycan Synthesis : In studies using primary hepatocytes, it was found that this compound can inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), suggesting a competitive inhibition mechanism affecting metabolic pathways .

- Interaction with Enzymes : The compound interacts with enzymes involved in carbohydrate metabolism, influencing their activity. For instance, it has been shown to modulate the activity of β-mannosidase, affecting substrate specificity and hydrolysis .

Case Studies

- Hepatocyte Culture Study : A study evaluated various GlcNAc analogs, including Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. It was observed that at a concentration of 1.0 mM, the compound significantly reduced D-[3H]glucosamine incorporation into GAGs to approximately 7% of control levels, indicating strong inhibitory effects on GAG synthesis .

- Protein Engineering Study : Research focused on modifying β-mannosidase from Bacteroides thetaiotaomicron highlighted how Isopropyl 2-acetamido derivatives could enhance substrate interactions. Mutations in key active site residues showed promise in stabilizing interactions with acetamido groups, potentially leading to improved enzyme activity .

Applications

The unique properties and biological activities of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside make it valuable in several domains:

- Biochemical Research : Used as a building block for synthesizing complex carbohydrates and studying glycoproteins and glycolipids.

- Medical Applications : Potential roles in developing therapies targeting bacterial infections, cancer, and neurodegenerative disorders due to its ability to modulate cellular pathways .

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Structure | Enhanced solubility and stability |

| N-Acetylglucosamine | Basic form without acetylation | Natural occurrence in biological systems |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranoside | Acetylated variant | Different reactivity due to acetylation |

Q & A

What are the key considerations for synthesizing Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside with high regioselectivity?

Basic Research Question

Synthesis requires precise control over glycosylation conditions. Key steps include:

- Activation of the glycosyl donor : Use trichloroacetimidate or thioglycoside donors to enhance reactivity .

- Protecting group strategy : Temporary protection of hydroxyl groups (e.g., benzyl, acetyl) ensures regioselectivity. For example, 3,6-di-O-benzyl protection directs coupling to specific positions .

- Catalysis : Employ Lewis acids like BF₃·Et₂O or TMSOTf to promote glycosidic bond formation .

- Purification : Chromatographic techniques (e.g., silica gel or HPLC) are critical for isolating the desired product .

How can structural characterization of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside be optimized using spectroscopic methods?

Basic Research Question

A multi-technique approach is essential:

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na]⁺ at m/z 336.2) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples .

What role does this compound play in studying glycosyltransferase activity?

Advanced Research Question

The compound serves as a substrate analog for probing enzyme mechanisms:

- Enzyme specificity : Its isopropyl group mimics natural lipid-linked glycosyl donors, enabling studies on enzymes like β-1,4-galactosyltransferases .

- Kinetic assays : Monitor transfer efficiency using fluorescent or radiolabeled derivatives. For example, incorporation into synthetic glycoconjugates can quantify enzyme activity .

- Inhibition studies : Competitive inhibition assays reveal binding affinities when compared to native substrates .

How can researchers address contradictory bioactivity results in cell-based assays involving this compound?

Advanced Research Question

Discrepancies often arise from:

- Solubility issues : The compound’s hydrophobicity may require solubilization in DMSO or β-cyclodextrin . Validate solvent compatibility with controls.

- Cell-type variability : Test multiple cell lines (e.g., HEK293, HeLa) to rule out lineage-specific responses .

- Metabolic interference : Use LC-MS to detect degradation products in culture media .

- Dose optimization : Perform dose-response curves (0.1–100 µM) to identify non-toxic, bioactive ranges .

What methodologies are used to isolate and identify derivatives of this compound in marine natural products?

Advanced Research Question

Marine-derived analogs (e.g., Halicylindrosides) require specialized techniques:

- Extraction : Lyophilized sponge/starfish tissue is extracted with MeOH/H₂O (4:1), followed by Diaion HP-20 chromatography .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates glycosides .

- Structural elucidation : Combine NMR with tandem MS/MS to differentiate acylated variants (e.g., N-docosanoyl vs. N-tricosanoyl chains) .

How can synthetic pathways for this compound be optimized for scalability in glycobiology research?

Advanced Research Question

Scalability challenges include cost and yield:

- One-pot strategies : Sequential deprotection-glycosylation steps reduce intermediate purification .

- Enzymatic catalysis : Glycosynthases (engineered glycosidases) improve stereoselectivity and avoid harsh reagents .

- Flow chemistry : Continuous synthesis minimizes batch variability and enhances throughput .

- Analytical QC : Implement in-line IR or Raman spectroscopy for real-time monitoring .

What are the limitations of using this compound in click chemistry applications, and how can they be mitigated?

Advanced Research Question

Limitations include:

- Low azide compatibility : The acetamido group may sterically hinder CuAAC reactions. Use strain-promoted (DBCO) click chemistry instead .

- Solubility constraints : Modify with PEGylated linkers or surfactant co-solvents (e.g., Triton X-100) .

- Background noise : Pre-quench free azides with phosphines before conjugation .

How does the isopropyl group influence the compound’s interaction with lipid bilayers compared to other alkyl glycosides?

Advanced Research Question

The isopropyl moiety enhances membrane permeability:

- Molecular dynamics (MD) simulations : Predict insertion depth into lipid bilayers (e.g., DPPC models) .

- Surface plasmon resonance (SPR) : Measure binding affinity to model membranes (e.g., POPC vesicles) .

- Comparative studies : Contrast with ethylhexyl or lauryl glucosides to assess alkyl chain effects on critical micelle concentration (CMC) .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 291.34 g/mol | |

| Solubility (H₂O) | 12 mg/mL (25°C) | |

| Melting Point | 214–216°C (amorphous) | |

| HPLC Retention Time (C18) | 8.2 min (MeCN:H₂O, 70:30) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.